4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine
Description
Properties
CAS No. |
920280-72-4 |
|---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-phenylmethoxycyclohexan-1-amine |
InChI |
InChI=1S/C19H29NO/c1-3-7-16(8-4-1)15-21-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1,3-4,7-8,17-20H,2,5-6,9-15H2 |
InChI Key |
OZWPZPFZSLFMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCC(CC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of Imines
The first step in the synthesis typically involves the reaction of a benzaldehyde with a primary amine to produce an imine. This reaction can be described as follows:
$$
\text{Benzaldehyde} + \text{Amine} \rightarrow \text{Imine} + \text{H}_2\text{O}
$$
The preferred conditions for this reaction include:
Solvents : Water-miscible solvents such as methanol, ethanol, or isopropanol are commonly used.
Temperature : The reaction is usually conducted at temperatures ranging from 10°C to 40°C, with optimal conditions around 20°C to 30°C.
Time : Reaction times can vary from 0.1 to 5 hours depending on specific reactants and conditions.
Hydrogenation of Imines
Following the formation of the imine, hydrogenation is performed to reduce the imine to the corresponding amine. This step is crucial for obtaining the final product.
Hydrogenation Conditions
The hydrogenation process generally involves:
Catalysts : Commonly used catalysts include palladium on carbon or platinum-based catalysts. The choice of catalyst can significantly affect yield and reaction time.
Pressure and Temperature : Hydrogenation typically occurs under pressures ranging from 0.1 to 25 bar and at temperatures similar to those used in imine formation.
Reaction Time : The hydrogenation step may require from 1 to 100 hours for completion, depending on the efficiency of the catalyst and other conditions.
Alternative Synthesis Pathways
Recent studies have explored alternative pathways for synthesizing related compounds, which may also apply to the preparation of this compound.
Nitrile Reduction Method
A notable method involves converting a nitrile intermediate into an amine via lithium aluminum hydride reduction. This process includes:
Step 1 : Formation of a benzonitrile derivative by reacting cyanophenol with benzyl bromides under reflux conditions.
Step 2 : Reduction of the nitrile group using lithium aluminum hydride in tetrahydrofuran (THF) followed by hydrolysis in a basic medium.
This method has shown yields between 26% and 48%, depending on purification efficiency.
Summary of Findings
The preparation of this compound can be effectively achieved through established synthetic routes involving imine formation followed by hydrogenation. The choice of solvents, catalysts, and reaction conditions plays a critical role in optimizing yields.
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Imine Formation | Water-miscible solvent, 20°C - 30°C | Variable |
| 2 | Hydrogenation | Palladium catalyst, atmospheric pressure | Variable |
| Alternative | Nitrile Reduction | THF, LiAlH4 | 26% - 48% |
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexylamine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine in cancer therapy. For instance, derivatives of similar compounds have shown significant anticancer effects by inhibiting key enzymes involved in tumor growth. A study demonstrated that related compounds could induce apoptosis in MDA-MB-231 breast cancer cells, suggesting that structural modifications can enhance therapeutic efficacy .
Antimicrobial Properties
The compound's derivatives have been evaluated for antimicrobial activity, particularly against bacterial strains. The inhibition of carbonic anhydrases (CAs), which are crucial for bacterial survival, has been a focus area. Compounds exhibiting selective inhibition of CA IX over CA II have been noted to possess antibacterial properties, indicating their potential as antimicrobial agents .
Neurological Applications
Research into compounds with similar structures indicates potential applications in treating neurological disorders. The modulation of neurotransmitter systems through the inhibition of specific receptors may provide therapeutic avenues for conditions like depression and anxiety .
Synthesis of Novel Derivatives
The synthesis of new derivatives based on the core structure of this compound is ongoing, with promising results in enhancing biological activity. For example, ultrasound-assisted synthesis techniques have been employed to create derivatives with improved yields and biological profiles, showcasing the compound's versatility in drug design .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to specific targets, while the cyclohexylamine moiety can modulate its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl analogue (257.29 g/mol) has a lower molecular weight than the target compound, likely due to fewer carbons.
- Bulky N-substituents (e.g., cyclohexyl) may lower membrane permeability compared to smaller groups like benzyl .
Biological Activity
The compound 4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine is a derivative of cyclohexanamine, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 247.39 g/mol
- Structure : The compound features a benzyloxy group attached to a cyclohexylamine backbone, which may influence its interaction with biological targets.
The biological activity of This compound can be attributed to several mechanisms, including:
- Receptor Agonism : The compound has been studied for its agonistic effects on various receptors, particularly those involved in inflammatory responses.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that contribute to disease pathology, such as those involved in the biosynthesis of inflammatory mediators.
- Cellular Uptake and Metabolism : The lipophilicity of the benzyloxy group enhances cellular uptake, potentially improving bioavailability and efficacy.
Table 1: Biological Activity Summary
Case Study 1: PPARα Agonism
A study focused on the compound's ability to activate PPARα, a nuclear receptor that regulates lipid metabolism and inflammation. The findings indicated that the compound significantly upregulated genes associated with fatty acid oxidation and reduced inflammatory markers in vitro. This suggests potential therapeutic applications in metabolic disorders characterized by inflammation.
Case Study 2: Antimycobacterial Evaluation
Another investigation explored the antimycobacterial properties of derivatives related to This compound . The results demonstrated that certain analogues exhibited potent inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimal cytotoxicity towards human cell lines. The structure-activity relationship (SAR) analysis highlighted that halogen substitutions on the aromatic ring enhanced antimicrobial potency.
Pharmacological Implications
The diverse biological activities of This compound suggest its potential utility in treating conditions such as:
- Inflammatory diseases (via PPARα modulation)
- Infectious diseases (as an antimycobacterial agent)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
